The synthesis of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods:
Technical details regarding these methods can vary based on the specific reagents used and the desired yield and purity of the final product.
The molecular structure of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a fused bicyclic system comprising a pyridine ring and a pyrimidine ring. Key structural data includes:
The compound's structure can be represented using molecular modeling software to visualize its three-dimensional conformation.
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione participates in various chemical reactions due to its functional groups:
Technical details about these reactions include specific conditions such as temperature, solvent choice, and catalysts used to facilitate the desired transformations.
The mechanism of action for 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is primarily related to its role as an enzyme inhibitor. For instance:
Data from biochemical assays can provide insights into the compound's inhibitory potency and specificity against target enzymes.
The physical and chemical properties of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:
Chemical stability can vary based on environmental conditions such as pH and temperature.
6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione finds applications primarily in scientific research:
Pyridopyrimidines represent a class of nitrogen-rich bicyclic heterocycles formed by fusion of pyridine and pyrimidine rings. Among the four possible isomers, the pyrido[2,3-d]pyrimidine system is distinguished by its structural resemblance to purine nucleobases and pteridine cofactors. This scaffold serves as a privileged pharmacophore in medicinal chemistry due to its:
Pyrido[2,3-d]pyrimidines exhibit three key structural features that define their chemical behavior and biological interactions:
Table 1: Structural Identifiers of 6-Aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Property | Value/Descriptor |
---|---|
CAS Registry Number | 56783-85-8 |
Molecular Formula | C₇H₆N₄O₂ |
Molecular Weight | 178.15 g/mol |
SMILES Notation | O=C1NC2=NC=C(N)C=C2C(N1)=O |
IUPAC Name | 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Canonical SMILES | NC1C=C2C(NC(=O)NC2=O)=NC=1 |
InChIKey | FQFUPPJKZAFGSY-UHFFFAOYSA-N |
The medicinal development of pyridopyrimidines reflects three evolutionary phases:
Table 2: Milestones in Pyrido[2,3-d]pyrimidine Development
Year | Development | Significance |
---|---|---|
1980 | Synthesis of Piritrexim (Grivsky et al.) | First antitumor pyridopyrimidine DHFR inhibitor |
1993 | Kisliuk's dione synthesis routes | Established scalable synthetic methods |
2005 | Microwave-assisted cyclizations | Improved yield and purity of derivatives |
2018 | α-Glucosidase inhibitors (IC₅₀ 78.0-252.4 μM) | 10-fold potency vs. acarbose (diabetes target) |
2023 | Kinase-targeted derivatives (EGFR, FGFR, CDK) | Multi-targeted anticancer agents |
This scaffold serves as a molecular platform for three therapeutic applications:
Table 3: Bioactivity Comparison of Key Derivatives
Derivative | Biological Target | Potency (IC₅₀) | Structural Features |
---|---|---|---|
A-484954 (6) | eEF-2K | 0.42 ± 0.01 μM | R₁=Et, R₂=CONH₂, R₃=cyclopropyl |
Compound 7 | eEF-2K | 6.6 ± 0.2 μM | R₁=H, R₂=CONH₂, R₃=cyclopropyl |
Compound 3o | α-Glucosidase | 78.0 ± 2.0 μM | 6-aminodione core with chalcone |
Piritrexim | Dihydrofolate Reductase | 0.05 μM (L. casei) | 2,4-diamino-6-(2,5-dimethoxybenzyl) |
The strategic value of 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its synthetic tractability and target plasticity. Molecular modeling confirms its binding versatility: α-glucosidase inhibition occurs through competitive active site occupation [2], while eEF-2K inhibition involves deep penetration into the hydrophobic adenine pocket [5]. Contemporary research exploits these features to develop isoform-selective kinase inhibitors and multitargeted therapeutics addressing cancer resistance pathways.
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